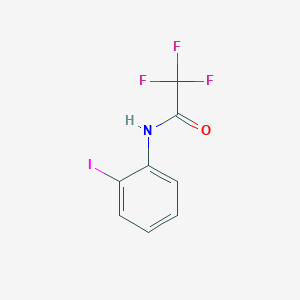

2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPMADRXWAHDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364188 | |

| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143321-89-5 | |

| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide, a valuable fluorinated aromatic intermediate in the development of bioactive compounds. We will delve into the strategic considerations behind the synthetic pathway, a detailed experimental protocol, and the analytical methods for product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules can profoundly alter their physiological, pharmacological, and metabolic properties.[1] The trifluoromethyl group, in particular, is a key pharmacophore in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a crucial building block, combining the influential trifluoroacetyl moiety with a synthetically versatile iodinated phenyl ring. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This compound, therefore, is a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1]

Synthetic Strategy: Acylation of 2-Iodoaniline

The most direct and efficient method for the synthesis of this compound is the N-acylation of 2-iodoaniline with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its byproducts.[2][3]

The Core Reaction and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-iodoaniline attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a trifluoroacetate leaving group. The trifluoroacetate anion subsequently deprotonates the newly formed amide's nitrogen, yielding the final product and trifluoroacetic acid as a byproduct.

To drive the reaction to completion and neutralize the acidic byproduct, a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is often employed as an acid scavenger.[2]

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Iodoaniline | >98% | Sigma-Aldrich | May require recrystallization if impure.[4] |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich | Handle in a fume hood with proper PPE. |

| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich | Should be dry. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | An aprotic solvent is crucial. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | --- | For work-up. |

| Saturated Sodium Bicarbonate | Aqueous solution | --- | For work-up. |

| Brine | Saturated NaCl(aq) | --- | For work-up. |

| Anhydrous Magnesium Sulfate | Granular | --- | For drying the organic phase. |

Step-by-Step Procedure

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-iodoaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the N-H proton. ¹³C NMR will confirm the presence of the trifluoromethyl group and the carbonyl carbon. ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the N-H stretching, the amide C=O stretching, and the C-F bonds.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₈H₅F₃INO, Mᵣ = 315.02) will be observed.[1]

-

Melting Point: A sharp melting point is indicative of high purity.

-

X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction can be performed. The crystal structure of this compound has been reported, revealing a tetragonal crystal system.[1][5]

Safety and Handling Precautions

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water.[3] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Iodoaniline: This compound is toxic and should be handled with care.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Conclusion

The synthesis of this compound via the acylation of 2-iodoaniline with trifluoroacetic anhydride is a robust and efficient method for accessing this valuable synthetic intermediate. The protocol detailed herein, grounded in established chemical principles, provides a reliable pathway for its preparation. The strategic importance of this compound lies in its potential for elaboration into a diverse range of complex, biologically active molecules, making it a key tool for researchers in drug discovery and development.

References

-

Ruchun, Y., Hui, Z., & Banpeng, C. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1749. [Link]

-

Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. [Link]

-

Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]

-

PubMed. (2013). 2,2,2-Tri-fluoro-N-(2-iodo-phen-yl)acetamide. [Link]

-

PrepChem. (n.d.). Synthesis of 2,2,2-Trifluoro-N-[4-methyl-1-(p-trifluoroacetylphenyl)-2-pyrazolin-3-yl]acetamide. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

-

RSC Publishing. (2018). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. [Link]

Sources

- 1. 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,2,2-Tri-fluoro-N-(2-iodo-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS No. 143321-89-5): A Strategic Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide, a key synthetic intermediate in medicinal chemistry. The strategic positioning of an iodo group and a trifluoroacetamide moiety on the aniline scaffold makes this compound a versatile building block for the synthesis of a diverse range of complex heterocyclic structures. This guide will delve into the synthesis, key chemical properties, and, most importantly, the strategic applications of this intermediate in the construction of bioactive molecules, with a particular focus on indole derivatives and kinase inhibitors. Detailed experimental protocols, mechanistic insights, and the rationale behind its use in targeting critical signaling pathways in drug discovery, such as the RAS-RAF-MEK-ERK pathway, will be presented.

Introduction: The Strategic Importance of Fluorinated and Iodinated Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] The trifluoroacetamide group in this compound serves this purpose, influencing the electronic nature of the aromatic ring and providing a metabolically robust functional group.

Simultaneously, the presence of an iodine atom at the ortho position is of paramount synthetic utility. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical functionalities, enabling the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have proven to be highly efficient in this regard.

This guide will explore how the unique combination of these two functional groups in this compound makes it a valuable precursor for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization.

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 143321-89-5 | |

| Molecular Formula | C₈H₅F₃INO | [1] |

| Molecular Weight | 315.02 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Crystal Structure | Tetragonal | [1] |

Further characterization data, such as melting point and solubility, should be determined experimentally for each batch.

Synthesis Protocol: Acetylation of 2-Iodoaniline

The most common and straightforward method for the synthesis of this compound is the acylation of 2-iodoaniline with a trifluoroacetylating agent, such as trifluoroacetic anhydride.

Reaction Scheme:

Sources

Introduction: The Significance of Fluorinated Aromatic Amides

An In-depth Technical Guide to the Crystal Structure of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

This guide provides a comprehensive analysis of the crystal structure of this compound, C₈H₅F₃INO. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of fluorinated aromatic compounds. This document delves into the molecular geometry, intermolecular interactions, and the experimental methodology used to determine the structure, offering insights into the relationship between its structure and potential chemical behavior.

Fluorinated compounds play a crucial role in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a molecule of interest as it combines a trifluoroacetyl group with an iodinated phenyl ring, functionalities that can serve as precursors or key components in the synthesis of more complex bioactive compounds.[1] Understanding its three-dimensional structure is paramount for rational drug design and the development of new synthetic methodologies.

The amide bond is a fundamental functional group in chemistry and biology.[2] Its conformation and the intermolecular interactions it engages in are critical determinants of the supramolecular architecture of molecules in the solid state. This guide will explore these features in detail for the title compound.

Molecular and Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][3] The analysis reveals a single molecule in the asymmetric unit.[1] A key feature of the molecular structure is the dihedral angle of 62.1 (3)° between the plane of the phenyl ring and the amide group, indicating a significantly twisted conformation.[1]

One of the notable aspects of this crystal structure is the disorder of the three fluorine atoms of the trifluoromethyl group. They are distributed over two sets of sites with relative occupancies of 0.615 (14) and 0.385 (14).[1][3] This disorder is a common phenomenon for trifluoromethyl groups due to the low rotational barrier around the C-C bond.[4]

The crystal packing is primarily stabilized by intermolecular N—H⋯O hydrogen bonds. These interactions link the molecules into chains that propagate along the c-axis direction.[1][3] This hydrogen bonding motif is a common and robust feature in the crystal structures of primary and secondary amides.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound. This data provides the fundamental parameters for defining the crystal lattice and the quality of the structure determination.[1]

| Parameter | Value |

| Chemical Formula | C₈H₅F₃INO |

| Formula Weight (Mᵣ) | 315.02 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 15.8871 (1) |

| c (Å) | 15.9300 (2) |

| V (ų) | 4020.7 (6) |

| Z | 16 |

| Calculated Density (Dₓ) | 2.075 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.105 |

| Goodness-of-fit (S) | 1.06 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, data collection, and structure refinement. The protocols described here are based on the published work and general best practices in the field.

Synthesis and Crystallization

While the specific synthesis for this compound is not detailed in the crystallographic report, a general and plausible method for the synthesis of N-aryl acetamides involves the reaction of an aniline with an acylating agent.

Protocol for Synthesis:

-

Reactant Preparation: Dissolve 2-iodoaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution in an ice bath (0 °C). Add trifluoroacetic anhydride dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Protocol for Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature over several days.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

The choice of solvent and the rate of evaporation are critical factors that influence crystal quality.

X-ray Data Collection and Structure Refinement

The following workflow outlines the key steps in determining the crystal structure from a suitable single crystal.

Caption: Workflow for X-ray crystallography.

Protocol for Data Collection and Refinement:

-

Crystal Mounting: A suitable single crystal (in this case, 0.30 × 0.20 × 0.20 mm) is selected and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in a diffractometer (e.g., Agilent Xcalibur) and irradiated with monochromatic X-rays (Mo Kα radiation).[1] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and determine the unit cell parameters. This step is performed using software like CrysAlis PRO.[1] An absorption correction is also applied.

-

Structure Solution: The phase problem is solved using direct methods with software such as SHELXS97 to obtain an initial model of the atomic positions.[1]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with a program like SHELXL97.[1] This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. Hydrogen atoms were located in a difference map and refined with constraints.[1]

-

Validation and Analysis: The final refined structure is validated using crystallographic metrics (e.g., R-factors, goodness-of-fit) and analyzed for its geometric features and intermolecular interactions. Molecular graphics are generated using software like SHELXTL.[1]

Intermolecular Interactions and Supramolecular Assembly

The dominant intermolecular interaction governing the crystal packing of this compound is the N—H⋯O hydrogen bond. This interaction is directional and plays a crucial role in the formation of one-dimensional chains of molecules.

The geometry of this hydrogen bond is a key factor in the stability of the crystal lattice. While the precise bond distances and angles for this specific interaction are found in the supplementary crystallographic information file (CIF), the formation of these chains is explicitly mentioned as the primary packing motif.[1]

The diagram below illustrates the hydrogen bonding pattern.

Caption: Hydrogen-bonded chain formation.

In addition to hydrogen bonding, other weaker interactions such as halogen bonding (involving the iodine atom) and dipole-dipole interactions may also contribute to the overall stability of the crystal structure, although they are not highlighted as the primary interactions in the published study.[1] The study of such interactions is crucial for understanding polymorphism, where different crystalline forms of the same compound can exhibit different physical properties.[5]

Conclusion

The crystal structure of this compound provides valuable insights into the solid-state conformation and intermolecular interactions of this fluorinated aromatic amide. The twisted conformation, the disorder of the trifluoromethyl group, and the formation of one-dimensional chains via N—H⋯O hydrogen bonds are the defining features of its supramolecular assembly. This detailed structural knowledge is essential for professionals in drug development and materials science, as it forms the basis for understanding the compound's physicochemical properties and for designing new molecules with desired functionalities. The experimental and refinement protocols outlined in this guide represent a standard and robust methodology for the determination of small-molecule crystal structures.

References

-

Jiang, H. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1749. [Link]

-

Jiang, H. (2013). This compound. PubMed, PMID: 24454204. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

- Agilent Technologies. (2011). CrysAlis PRO. Agilent Technologies, Yarnton, England.

-

Gurbanov, A. V., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(3), 365. [Link]

-

Toth, G., et al. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441(7094), 731-734. [Link]

-

Desiraju, G. R., et al. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(10), 3563-3571. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

Sources

- 1. 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2,2-Tri-fluoro-N-(2-iodo-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

reactivity of the C-I bond in 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the reactivity of the carbon-iodine (C-I) bond in this compound. This molecule serves as a versatile and valuable building block in modern synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. The presence of an iodine atom on the aromatic ring offers a highly reactive site for carbon-carbon and carbon-nitrogen bond formation, while the ortho-trifluoroacetamide group significantly influences the molecule's electronic properties and reactivity. This document delves into the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig—as well as intramolecular cyclization strategies. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the causal relationships behind the selection of catalysts, ligands, and reaction conditions, thereby offering a robust resource for researchers, scientists, and drug development professionals.

Introduction: Understanding the Core Reactivity

The synthetic utility of this compound stems from the unique interplay between the aryl iodide and the adjacent trifluoroacetamide moiety.

-

The Carbon-Iodine Bond: Among halogens, the C-I bond is the longest and weakest, requiring the least energy to break.[1] This inherent weakness makes aryl iodides the most reactive electrophiles in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2][3][4][5] This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides.

-

The Trifluoroacetamide Group: The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the C-I bond in cross-coupling reactions. Furthermore, the introduction of fluorine atoms can significantly alter the physiological, pharmacological, and metabolic stability of a compound, making this a desirable feature in drug design.[6] The amide functionality itself can act as a directing group or a nucleophile in subsequent cyclization reactions.

This guide will dissect the key transformations enabled by the C-I bond in this specific molecular context.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide.[7][8] For this compound, this reaction provides a direct route to N-protected 2-aminobiphenyl derivatives, which are prevalent motifs in biologically active molecules.[9]

Mechanistic Rationale

The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the acetamide, forming a Pd(II) complex. This is the initiation step and is rapid for aryl iodides.[3]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the iodide. The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex.[2][8]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Data Presentation: Representative Suzuki-Miyaura Couplings

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields. Below is a summary of typical conditions for the coupling of 2-iodoanilides.

| Entry | Boronic Acid (R') | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane | 90 | 95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (3) | Cs₂CO₃ | Toluene | 110 | 88 |

| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 74[11] |

Table compiled from representative data for similar substrates.[2][9][12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

-

Causality: Flame-drying removes adsorbed water, which can interfere with the catalytic cycle. An inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed solvents, toluene (8 mL) and water (2 mL), via syringe.

-

Causality: Degassing the solvents removes dissolved oxygen. The biphasic solvent system is common for Suzuki couplings, with the base often residing in the aqueous phase.[4]

-

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][12]

Palladium-Catalyzed C-C Bond Formation: The Heck-Mizoroki Reaction

The Heck reaction offers a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[13][14] It is particularly effective for coupling aryl iodides with electron-deficient alkenes like acrylates or styrenes.[15]

Mechanistic Rationale

The Heck reaction shares the initial oxidative addition step with the Suzuki coupling but diverges in the subsequent steps.[13]

-

Oxidative Addition: Pd(0) inserts into the C-I bond to form the Ar-Pd(II)-I complex.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond. This step typically proceeds with syn-stereochemistry.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step requires a free rotational C-C bond to achieve a syn-coplanar arrangement of the Pd and H atoms and generally leads to the more thermodynamically stable trans-alkene.[14]

-

Catalyst Regeneration: The H-Pd-I species is eliminated in the presence of a base, regenerating the Pd(0) catalyst. The base acts as a stoichiometric scavenger for the HI produced.[13]

Data Presentation: Representative Heck-Mizoroki Couplings

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 85[16] |

| 2 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMAc | 120 | 89 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 82 |

| 4 | Allyl alcohol | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF/H₂O | 100 | 78[17] |

Table compiled from representative data for similar substrates.

Experimental Protocol: Heck-Mizoroki Reaction

-

Vessel Preparation: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).

-

Causality: Triethylamine serves as the base to neutralize the HI formed during the reaction, which is essential for catalyst turnover.[13] It can also act as a ligand in phosphine-free systems.

-

-

Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 5 mL).

-

Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue via flash column chromatography.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds, a transformation that is otherwise challenging via traditional methods like nucleophilic aromatic substitution.[18][19] This reaction allows the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Rationale

The mechanism is distinct from C-C coupling reactions after the initial oxidative addition.[20][21]

-

Oxidative Addition: As before, Pd(0) adds to the C-I bond to generate an Ar-Pd(II)-I species.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: This is often the rate-determining step. The aryl group and the amido group couple to form the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is critical as they accelerate this final step.[20]

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu | Toluene | 100 | 94 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 91 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 87 |

| 4 | n-Hexylamine | CPhos G4 Precat (2) | - | NaOt-Bu | 1,4-Dioxane | 50 | 90[22] |

Table compiled from representative data for similar substrates.[18]

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried vial.

-

Causality: The catalyst, ligand, and strong base are sensitive to air and moisture, necessitating handling in an inert atmosphere. NaOt-Bu is a common strong base that is effective but has limited nucleophilicity.[22]

-

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and cap the vial.

-

Solvent and Nucleophile Addition: Remove the vial from the glovebox. Add dry, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Heat the reaction to 100 °C with stirring for 8-16 hours.

-

Monitoring: Monitor for the disappearance of the starting material by LC-MS.

-

Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel.

Intramolecular Cyclization Reactions

The ortho relationship between the C-I bond and the amide nitrogen in this compound makes it an excellent precursor for synthesizing heterocyclic structures via intramolecular reactions. Palladium-catalyzed processes are particularly effective for this purpose, often proceeding through a cascade mechanism.[23]

For example, a palladium-catalyzed carbonylative cyclization can be employed to synthesize quinazolinone derivatives.[24] The reaction would involve the oxidative addition of the C-I bond to Pd(0), followed by carbon monoxide (CO) insertion, and subsequent intramolecular attack by the amide nitrogen to form the heterocyclic ring. Such strategies are highly valuable for building molecular complexity in a single step.[23]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. The high reactivity of its C-I bond provides a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the efficient construction of C-C and C-N bonds. The electronic influence of the trifluoroacetamide group and its potential role in intramolecular cyclizations further enhance its synthetic value. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to leverage this reagent in the development of novel pharmaceuticals and advanced materials.

References

- Benchchem. (n.d.). Application Notes and Protocols for 2-Iodoaniline in Suzuki Cross-Coupling Reactions.

- DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.

- PMC - NIH. (n.d.). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal.

- PMC - NIH. (n.d.). This compound.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.

- Benchchem. (n.d.). Application Notes and Protocols: Intramolecular Heck Cyclization of N-(2-Iodophenyl)methanesulfonamide Derivatives.

- PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination.

- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Wikipedia. (n.d.). Suzuki reaction.

- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.

- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- PMC - NIH. (n.d.). Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

- PubMed. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.

- PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

- 博客 | 文学城. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.

- Save My Exams. (2023). Reactivity of Halogenoalkanes | Cambridge (CIE) AS Chemistry Revision Notes 2023.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 6. 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoroacetamide Group: A Nexus of Protection, Activation, and Synthesis in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoroacetamide group, N-COCF₃, represents a uniquely versatile and powerful functional group in the synthetic chemist's toolkit. Its utility extends far beyond a simple amine protecting group, acting as a potent modulator of reactivity, a directing group, and a valuable synthon for introducing the critically important trifluoromethyl (CF₃) moiety. The strong electron-withdrawing nature of the trifluoromethyl group is the cornerstone of its diverse applications, profoundly influencing the stability, acidity, and reactivity of the parent molecule.[1][2] This guide provides a comprehensive exploration of the trifluoroacetamide group's multifaceted roles, offering field-proven insights, detailed protocols, and a robust framework for its strategic implementation in complex synthetic challenges, particularly in the realms of peptide synthesis and pharmaceutical development.

Part 1: The Trifluoroacetamide Moiety as an Orthogonal Amine Protecting Group

The primary and most established role of the trifluoroacetamide group is the protection of primary and secondary amines.[3] The powerful inductive effect of the three fluorine atoms renders the amide bond exceptionally stable to a wide range of acidic conditions, while simultaneously activating it for cleavage under mild basic or specific reductive conditions.[1] This stability profile establishes a valuable orthogonality with other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, enabling selective deprotection sequences in complex molecules.[1]

Causality of Orthogonal Reactivity

The trifluoroacetyl group's defining characteristic is its pronounced acid stability and base lability.[1] The electron-withdrawing CF₃ group destabilizes the protonated amide intermediate required for acid-catalyzed hydrolysis, making it resistant to strong acids like trifluoroacetic acid (TFA). Conversely, this same electronic pull makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by bases, facilitating rapid cleavage under mild alkaline conditions.[1]

Diagram 1: General Protection & Deprotection Workflow A typical workflow illustrating the application of the trifluoroacetamide group to protect an amine, perform a subsequent chemical modification on the molecule, and then selectively remove the protecting group.

Caption: Workflow for amine protection using the trifluoroacetamide group.

Quantitative Data: Deprotection Methodologies

The removal of the trifluoroacetamide (Tfa) group can be accomplished under a variety of conditions, allowing chemists to select a method compatible with other functional groups in the molecule.[4] Mild basic hydrolysis is the most common approach.

| Reagent(s) | Solvent(s) | Temperature | Typical Time | Yield | Reference |

| K₂CO₃ or Na₂CO₃ | MeOH / H₂O | Room Temp. | 30 min | >95% | [4][5] |

| NaOMe | CH₂Cl₂ / MeOH | Room Temp. | 60 min | ~82% | [5] |

| NH₃ | MeOH | Room Temp. | - | High | [4] |

| NaBH₄ | EtOH / THF | Room Temp. | < 60 min | High | [6][7] |

| aq. NaOH or LiOH (0.1-0.2 M) | Water or EtOH/H₂O | Room Temp. | - | High | [4] |

Note: Yields and reaction times are substrate-dependent and may require optimization. The use of NaBH₄ for deprotection is particularly noteworthy in solid-phase peptide synthesis (SPPS).[6][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The trifluoroacetamide (Tfac) group has been explored as a novel N-terminal protecting group for SPPS, presenting an alternative to the widely used Fmoc group.[6][7] Its smaller size and lower cost contribute to better atom economy.[6] The key innovation lies in its stability to the piperidine conditions used for Fmoc removal and its unique cleavage condition using NaBH₄ in a mixed THF/ethanol system, which is orthogonal to most side-chain protecting groups and resin linkages.[6][7] This orthogonality allows for selective on-resin modifications.

Experimental Protocol 1: Protection of a Primary Amine

This protocol describes the trifluoroacetylation of a generic primary amine using trifluoroacetic anhydride (TFAA).

Materials:

-

Primary amine (1.0 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Trifluoroacetic anhydride (TFAA) (1.1 eq)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

-

Add the base (pyridine or triethylamine) to the solution and stir for 5 minutes.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetamide product.

-

Purify the product as necessary, typically by column chromatography or recrystallization.

Part 2: A Synthon for Trifluoromethylated Architectures

The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic profile of drug candidates.[8][9][10] Trifluoroacetamide and trifluoroacetic anhydride (TFAA) have emerged as practical and cost-effective reagents for the synthesis of trifluoromethylated compounds, particularly N-heterocycles.[11]

Mechanism of Action: Dehydrative Cyclization

A common strategy involves the reaction of a suitable precursor, such as a heterocyclic benzylamine, with TFAA.[11] The reaction proceeds through the formation of an intermediate benzylic N-trifluoroacetamide, which then undergoes an intramolecular dehydrative cyclization to form the final trifluoromethylated fused N-heterocycle.[11] This approach provides a scalable and operationally simple route to novel CF₃-containing scaffolds under mild conditions.[11]

Diagram 2: Synthesis of a CF₃-Heterocycle This diagram illustrates the pathway from a benzylamine precursor to a trifluoromethylated imidazo-fused heterocycle using TFAA.

Caption: Pathway for synthesizing CF₃-heterocyles via an N-trifluoroacetamide intermediate.

This method's practicality is enhanced by the development of alternative routes to the N-trifluoroacetamide intermediate, such as the alkylation of trifluoroacetamide itself with benzyl halides, broadening the scope and accessibility of these valuable compounds.[11]

Part 3: An Activating and Directing Moiety

Beyond its role as a protecting group, the trifluoroacetamide function actively modulates the reactivity of adjacent atoms. The potent electron-withdrawing effect of the CF₃ group significantly increases the acidity of the amide proton (N-H).[7] This property can be strategically exploited to facilitate reactions that are otherwise difficult.

Activation for N-Alkylation

The enhanced acidity of the trifluoroacetamide's N-H proton makes it an excellent substrate for site-specific N-methylation and other N-alkylation reactions, particularly under Mitsunobu conditions.[7][12] The electron-deficient nature of the trifluoroacetyl group stabilizes the resulting trifluoroamidate anion, driving the reaction to completion with high efficiency.[7] This has proven invaluable in peptide chemistry for modulating the pharmacokinetic properties of peptide drugs through backbone N-methylation.[6][12]

Diagram 3: N-H Acidity Enhancement This diagram shows how the inductive effect of the CF₃ group pulls electron density away from the N-H bond, making the proton more acidic and susceptible to deprotonation.

Caption: Inductive effect of the CF₃ group increasing N-H bond acidity.

Directing Group for C-H Functionalization

The trifluoroacetamide group can also serve as a directing group in metal-catalyzed cross-coupling reactions. It has been shown to facilitate site-selective reactions, such as sulfonylation, by directing a catalyst to the ortho position of an aromatic ring.[13] The reaction is believed to proceed through a deprotonated trifluoroacetamide intermediate that coordinates with the metal catalyst, enabling selective C-H activation or oxidative addition at the adjacent position.[13]

Conclusion

The trifluoroacetamide group is a paradigm of functional group versatility in organic synthesis. Its unique electronic properties, imparted by the trifluoromethyl moiety, allow it to serve capably as an acid-stable, base-labile protecting group with valuable orthogonality, particularly in the demanding field of peptide synthesis.[1][6] Furthermore, its role as a key building block for synthesizing CF₃-containing molecules places it at the forefront of modern medicinal chemistry and drug discovery.[8] Finally, its ability to activate adjacent N-H bonds and direct C-H functionalization opens avenues for novel molecular construction.[7][13] For researchers and drug development professionals, a deep understanding of these multifaceted roles is essential for designing elegant, efficient, and innovative synthetic routes to the complex molecules of tomorrow.

References

-

Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. ACS Publications. [Link]

-

Millennial Scientific. Trifluoroacetamide: A Key Reagent in Modern Pharmaceutical Synthesis. [Link]

-

Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF 3 -Reagents. Sci-Hub. [Link]

- Goodman, Murray; Zapf, Christoph; Rew, Yosup. (2013). Use of trifluoroacetamide for n-terminal protection.

- Goodman, Murray; Zapf, Christoph; Rew, Yosup. (2015). Use of trifluoroacetamide for n-terminal protection.

-

Millennial Scientific. Optimizing Organic Synthesis: The Power of Trifluoroacetamide as a Reagent. [Link]

- Goodman, Murray; Zapf, Christoph; Rew, Yosup. (2015). Use of trifluoroacetamide for n-terminal protection.

-

Chen, J., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. NIH. [Link]

-

Organic Chemistry Portal. Trifluoroacetamides. [Link]

-

ResearchGate. Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?[Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

SynArchive. Protection of Amine by Amide. [Link]

-

Chen, G., et al. (2023). From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. American Chemical Society. [Link]

- Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.

-

Millennial Scientific. The Role of Trifluoroacetamidine in Modern Organic Synthesis. [Link]

-

Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

National Center for Biotechnology Information. Trifluoroacetamide. PubChem Compound Database. [Link]

-

Wang, Z., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. [Link]

-

Prakash, G. K. S., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

Gucma, M., & Markiewicz, W. T. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]

-

Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. [Link]

-

Ashenhurst, J. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Smith, A. (2019). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. [Link]

-

El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. synarchive.com [synarchive.com]

- 6. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis of Trifluoromethylated N-Aryl Synthons

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group is a paramount strategy in modern drug discovery and materials science. Its unique electronic properties and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. When incorporated into an N-aryl scaffold, the resulting synthons become powerful building blocks for a vast array of pharmaceuticals and agrochemicals. This guide provides a field-proven perspective on the principal strategies for preparing these critical motifs, focusing on the underlying mechanisms and practical execution of state-of-the-art methodologies.

A Triumvirate of Synthetic Strategies

The construction of trifluoromethylated N-aryl compounds can be logically dissected into three primary bond-forming strategies. The choice of strategy is dictated by factors such as starting material availability, desired regioselectivity, and functional group tolerance.

-

Direct C-H Trifluoromethylation: This "late-stage" functionalization approach introduces the CF3 group directly onto a pre-formed N-aryl scaffold. It is highly attractive for its atom economy but often faces challenges in controlling regioselectivity.

-

C-N Bond Formation: This classical approach involves coupling a trifluoromethylated aryl halide or boronic acid with an amine, or conversely, a trifluoromethylated aniline with an appropriate coupling partner. It offers predictable regiochemistry and leverages well-established cross-coupling chemistries.

-

C-CF3 Bond Formation: This strategy involves the transformation of a functional group on the N-aryl ring (e.g., a halide or boronic acid) into a CF3 group via cross-coupling with a trifluoromethyl source.

Figure 1. Overview of primary synthetic strategies.

Methodology Deep Dive: Mechanisms and Protocols

C-CF3 Bond Formation via Nucleophilic Trifluoromethylation

This approach has been revolutionized by the development of stable nucleophilic CF3 sources, most notably the Ruppert-Prakash reagent (TMSCF3) .[1][2] The core principle involves the palladium- or copper-catalyzed coupling of an aryl halide with TMSCF3, which delivers the trifluoromethide anion (CF3-) equivalent.

Causality and Mechanism: The reaction's success hinges on activating the inert silicon-carbon bond in TMSCF3. This is achieved with a catalytic amount of a fluoride source (e.g., TBAF, CsF, KF), which attacks the silicon atom to form a hypervalent siliconate intermediate.[2] This intermediate fragments to release the reactive CF3- anion. In a palladium-catalyzed cycle, a Pd(0) complex undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with the CF3- source (often in the form of [CuCF3]), followed by reductive elimination to yield the trifluoromethylated arene and regenerate the Pd(0) catalyst.[3]

Sources

The Synthetic Versatility of 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide: An In-Depth Technical Guide to Exploratory Reactions for Novel Heterocycle Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive exploration of the synthetic potential of a key building block in this field: 2,2,2-trifluoro-N-(2-iodophenyl)acetamide. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices and the mechanistic underpinnings of the described transformations. We will delve into a variety of exploratory reactions, including transition-metal-catalyzed cross-coupling and cyclization strategies, providing detailed protocols, mechanistic insights, and data-driven analysis to empower researchers in the synthesis of novel trifluoromethyl-containing nitrogen heterocycles.

Introduction: The Strategic Importance of Trifluoromethylated N-Heterocycles

The trifluoromethyl group has emerged as a critical substituent in the design of contemporary pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a parent molecule, leading to improved efficacy and pharmacokinetic profiles.[1][2][3] Nitrogen heterocycles, being prevalent motifs in biologically active compounds, are prime candidates for trifluoromethylation.[1][4] The subject of this guide, this compound, is a bifunctional building block poised for a variety of synthetic transformations. The presence of an aryl iodide provides a handle for numerous transition-metal-catalyzed cross-coupling reactions, while the trifluoroacetamide moiety can act as a precursor to the trifluoromethyl group or participate directly in cyclization reactions.[5]

This guide will explore several key synthetic strategies utilizing this versatile substrate, with a focus on providing practical, field-proven insights and self-validating experimental protocols.

Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization: A Gateway to Trifluoromethyl-Substituted Indoles and Quinolines

The Sonogashira cross-coupling reaction, a robust method for the formation of C(sp²)-C(sp) bonds, serves as an excellent entry point for the synthesis of various heterocyclic systems from this compound.[6][7][8] This strategy involves an initial palladium- and copper-catalyzed coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting N-(2-(alkynyl)phenyl)trifluoroacetamide intermediate.

Mechanistic Rationale

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles.[6] The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the copper cycle facilitates the formation of a copper(I) acetylide from the terminal alkyne and a base. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

The subsequent intramolecular cyclization can be promoted by the reaction conditions, often with the aid of a base or a transition metal catalyst, leading to the formation of indole or quinoline scaffolds. The trifluoroacetyl group can either be retained in the final product or participate in the cyclization, potentially leading to the direct incorporation of the trifluoromethyl group into the heterocyclic core.[1][2]

Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)quinoline

This protocol describes a representative one-pot procedure for the synthesis of a trifluoromethyl-substituted quinoline derivative.

Materials:

-

This compound

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4-(trifluoromethyl)quinoline.

Data Presentation: Representative Yields

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Phenyl-4-(trifluoromethyl)quinoline | 75 |

| 2 | 1-Hexyne | 2-Butyl-4-(trifluoromethyl)quinoline | 68 |

| 3 | 3,3-Dimethyl-1-butyne | 2-(tert-Butyl)-4-(trifluoromethyl)quinoline | 62 |

Intramolecular C-N and C-O Bond Formation: Pathways to Benzimidazoles and Benzoxazines

Intramolecular cyclization via C-N or C-O bond formation represents a direct and atom-economical approach to constructing heterocyclic rings. The Ullmann condensation and related palladium-catalyzed reactions are powerful tools for achieving these transformations.[9][10][11]

Synthesis of 2-(Trifluoromethyl)benzimidazoles via Amidine Intermediates

A plausible route to 2-(trifluoromethyl)benzimidazoles involves the initial conversion of the trifluoroacetamide to a trifluoroacetamidine, followed by an intramolecular C-N coupling.

Diagram 2: Proposed Synthetic Pathway to 2-(Trifluoromethyl)benzimidazoles

Caption: A proposed two-step synthesis of 2-(trifluoromethyl)benzimidazoles from this compound.

While direct conversion of the trifluoroacetamide to the amidine can be challenging, a more common approach involves the condensation of a 1,2-phenylenediamine with trifluoroacetic acid.[12] However, for the purpose of exploring the reactivity of our target substrate, the proposed two-step route is a viable synthetic strategy. The intramolecular cyclization of the N-(2-iodoaryl)amidine intermediate can often be achieved under transition-metal-free conditions in the presence of a base, although copper or palladium catalysis can significantly improve efficiency.[3][13]

Intramolecular O-Arylation: A Route to Benzoxazine Derivatives

The amide oxygen of this compound can act as a nucleophile in an intramolecular Ullmann-type C-O coupling reaction to form a benzoxazine derivative. This transformation is typically catalyzed by a copper(I) species.[9][14]

Experimental Protocol: Synthesis of 4-Trifluoromethyl-2H-benzo[b][1]oxazin-3(4H)-one (Hypothetical)

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

-

Add anhydrous DMSO (5 mL).

-

Heat the mixture to 110-130 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

N-Functionalization Followed by Cyclization: Expanding the Synthetic Toolbox

Introducing a reactive moiety onto the amide nitrogen of this compound opens up a plethora of possibilities for subsequent intramolecular cyclization reactions, such as the Heck reaction.

N-Allylation and Intramolecular Heck Reaction

N-allylation of the starting material can be achieved using an allyl halide in the presence of a base.[15] The resulting N-allyl-N-(2-iodophenyl)trifluoroacetamide can then undergo an intramolecular Heck reaction to form nitrogen-containing heterocycles.

Diagram 3: N-Allylation Followed by Intramolecular Heck Cyclization

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Intramolecular Larock indole synthesis: preparation of 3,4-fused tricyclic indoles and total synthesis of fargesine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids [organic-chemistry.org]

- 15. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

Introduction: Strategic Importance of Trifluoroacetylated 2-Aminobiphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for constructing biaryl scaffolds, which are prevalent in a multitude of biologically active molecules and advanced materials.[2]

This guide focuses on the Suzuki-Miyaura coupling of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide , a substrate of significant interest. The resulting 2-aryl-N-(trifluoroacetyl)aniline framework is a key precursor to a wide range of complex nitrogen-containing heterocycles and pharmacologically relevant compounds. The presence of the ortho-iodo group provides a reactive handle for the coupling, while the trifluoroacetamide moiety serves a dual purpose: it acts as a protecting group for the aniline nitrogen and its strong electron-withdrawing nature can significantly influence the reactivity of the aryl iodide, often facilitating the crucial oxidative addition step in the catalytic cycle.[3]

This document provides a comprehensive overview, detailed experimental protocols, and a discussion of the critical parameters for the successful Suzuki-Miyaura coupling of this specific substrate, tailored for researchers, scientists, and professionals in drug development.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step of the reaction. The electron-withdrawing trifluoroacetamide group can enhance the electrophilicity of the aryl iodide, thereby accelerating this step.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This activated species then transfers its organic group to the Pd(II) complex, displacing the iodide. The choice of base is critical for the efficiency of this step.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a visualization of the catalytic cycle for the Suzuki-Miyaura coupling.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparative Performance of Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent. The steric hindrance from the ortho-substituent and the electronic nature of the trifluoroacetamide group necessitate careful optimization.

Table 1: Influence of Catalyst and Ligand on Coupling Efficiency

For sterically hindered and electronically demanding substrates, modern catalyst systems often outperform traditional ones like Pd(PPh₃)₄. Buchwald ligands, such as SPhos and XPhos, and N-heterocyclic carbene (NHC) ligands are particularly effective.[5]

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | [4] |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 85-95 | [4] |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 70-85 | [5] |

| 4 | SPhos Pd G2 (2) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | >95 |

Note: Yields are representative and highly dependent on the specific arylboronic acid used.

Table 2: Effect of Base and Solvent on Reaction Outcome

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of solvent influences the solubility of reagents and the stability of the catalytic species.

| Entry | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Notes |

| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | High | Good for a wide range of boronic acids. |

| 2 | Pd₂(dba)₃ / XPhos | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | High | Anhydrous conditions can be beneficial for sensitive substrates. |

| 3 | PdCl₂(dppf) | Cs₂CO₃ (2.5) | DMF | 90 | Good | Cesium carbonate is a strong base, often effective for challenging couplings. |

| 4 | Pd(PPh₃)₄ | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | Moderate | A more traditional system, may require longer reaction times. |

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure using a Buchwald Ligand/Pre-catalyst

This protocol is recommended for its high efficiency and broad substrate scope, particularly with sterically hindered coupling partners.

Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%) OR SPhos Pd G2 pre-catalyst (0.02 equiv., 2 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv.)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst/pre-catalyst, and potassium phosphate.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times for sterically hindered substrates.[6]

Materials:

-

Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure: